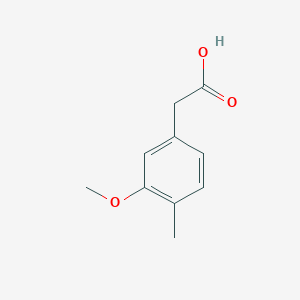

2-(3-Methoxy-4-methylphenyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxy-4-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-3-4-8(6-10(11)12)5-9(7)13-2/h3-5H,6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCHVZBMNFXWCTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00429333 | |

| Record name | 2-(3-methoxy-4-methylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100861-38-9 | |

| Record name | 2-(3-methoxy-4-methylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-methoxy-4-methylphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(3-Methoxy-4-methylphenyl)acetic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-(3-Methoxy-4-methylphenyl)acetic Acid

Executive Summary

This document provides a comprehensive technical guide for the synthesis of 2-(3-Methoxy-4-methylphenyl)acetic acid, a valuable substituted phenylacetic acid derivative. Phenylacetic acids are crucial structural motifs in a wide array of pharmaceuticals and bioactive molecules.[1] This guide, intended for researchers and drug development professionals, delineates the most effective and scientifically robust pathways for its preparation. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale behind methodological choices, and the practical insights essential for successful synthesis. The core of this guide focuses on two primary, reliable synthetic routes: the Cyanide Pathway, proceeding via a benzyl nitrile intermediate, and the Grignard Carboxylation Pathway. Each method is critically evaluated for its advantages, limitations, and practical applicability. Detailed, step-by-step protocols, data summaries, and mechanistic diagrams are provided to ensure both theoretical understanding and successful experimental execution.

Introduction and Retrosynthetic Analysis

2-(3-Methoxy-4-methylphenyl)acetic acid is an aromatic carboxylic acid featuring a benzene ring substituted with methoxy and methyl groups at the 3- and 4-positions, respectively, and an acetic acid moiety at the 1-position. The strategic placement of these functional groups makes it a versatile intermediate for further chemical elaboration in medicinal chemistry.

A retrosynthetic analysis reveals several logical bond disconnections to identify viable starting materials. The most intuitive disconnection is the C-CN bond of the corresponding nitrile or the C-COOH bond formed via carboxylation, pointing towards a benzyl halide as a key precursor.

Caption: Retrosynthetic analysis of the target molecule.

This analysis highlights 3-methoxy-4-methylbenzyl halide as a pivotal intermediate, which itself can be synthesized from commercially available precursors such as 3-methoxy-4-methylbenzaldehyde or the corresponding benzoic acid.

Principal Synthetic Pathways

Two primary pathways stand out for their reliability and efficiency in synthesizing the target molecule.

Pathway I: The Cyanide Route via Benzyl Nitrile Hydrolysis

This is arguably the most common and dependable route for the synthesis of phenylacetic acids. It involves two main transformations: the conversion of a benzyl halide to a benzyl nitrile (a nucleophilic substitution), followed by the hydrolysis of the nitrile to the carboxylic acid.

Conceptual Workflow:

Caption: Workflow for the Cyanide Pathway.

Step A: Synthesis of the Benzyl Chloride Precursor The starting material, 3-methoxy-4-methylbenzyl chloride, is not always readily available and often needs to be prepared. A reliable method begins with the reduction of 3-methoxy-4-methylbenzaldehyde to the corresponding benzyl alcohol, followed by chlorination.

-

Expertise & Rationale: The reduction of the aldehyde with sodium borohydride (NaBH₄) is a mild and selective method that does not affect the aromatic ring or ether linkage. Subsequent chlorination with thionyl chloride (SOCl₂) is highly effective for converting primary alcohols to alkyl chlorides; the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[2]

Step B: Cyanation of Benzyl Chloride The benzyl chloride is reacted with a cyanide salt, typically sodium or potassium cyanide, to form 2-(3-methoxy-4-methylphenyl)acetonitrile.

-

Expertise & Rationale: This is a classic Sₙ2 reaction. The choice of solvent is critical. Anhydrous polar aprotic solvents like acetone or DMF can be effective.[3] The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) is highly recommended when using aqueous/organic biphasic systems to facilitate the transport of the cyanide anion into the organic phase, increasing reaction rates and yields.

Step C: Hydrolysis of the Acetonitrile The final step is the hydrolysis of the nitrile group. This can be achieved under either acidic or basic conditions.[4][5][6][7]

-

Trustworthiness & Causality:

-

Acidic Hydrolysis: Refluxing the nitrile with aqueous acid (e.g., H₂SO₄ or HCl) first produces an acetamide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium salt.[4] Care must be taken to ensure the reaction goes to completion, as incomplete hydrolysis can leave the amide as a significant impurity.

-

Basic Hydrolysis: Refluxing with a strong base (e.g., NaOH or KOH) yields the carboxylate salt and ammonia gas. The reaction mixture is then acidified to precipitate the desired carboxylic acid. This method is often preferred as it avoids the potential for amide impurities and the separation of the final product is straightforward via extraction and precipitation.

-

Pathway II: Grignard Carboxylation

This pathway utilizes organometallic chemistry to form the C-C bond of the carboxylic acid group directly. It involves the formation of a Grignard reagent from the benzyl halide, followed by its reaction with carbon dioxide.

Conceptual Workflow:

Caption: Workflow for the Grignard Carboxylation Pathway.

Step A: Formation of the Grignard Reagent 3-methoxy-4-methylbenzyl chloride is reacted with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form the Grignard reagent.

-

Expertise & Rationale: The formation of a Grignard reagent is a surface reaction that is highly sensitive to moisture and oxygen.[8][9] All glassware must be rigorously dried, and anhydrous solvents are essential. The carbon atom bound to magnesium becomes strongly nucleophilic.[10][11] A small crystal of iodine or a few drops of 1,2-dibromoethane are often used to activate the magnesium surface and initiate the reaction.

Step B: Carboxylation and Workup The prepared Grignard reagent is then reacted with carbon dioxide. Solid CO₂ (dry ice) is a convenient source. The Grignard reagent attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt.

-

Trustworthiness & Causality: The reaction is typically performed by pouring the Grignard solution onto an excess of crushed dry ice. This ensures the Grignard reagent is always in the presence of a high concentration of CO₂, minimizing side reactions like coupling with unreacted benzyl halide.[10][12] Following the reaction, an acidic workup (e.g., with dilute HCl) protonates the carboxylate salt, yielding the final 2-(3-methoxy-4-methylphenyl)acetic acid.[12]

Comparative Analysis of Pathways

| Feature | Pathway I: Cyanide Route | Pathway II: Grignard Carboxylation |

| Reagent Toxicity | High (uses highly toxic alkali cyanides). | Moderate (Grignard reagents are flammable and reactive). |

| Reaction Conditions | Tolerant of some moisture in the hydrolysis step. | Requires strictly anhydrous conditions for Grignard formation. |

| Scalability | Generally robust and scalable. | Can be challenging to scale due to the exothermic nature and moisture sensitivity of Grignard formation. |

| Byproducts | Amide (incomplete hydrolysis), isonitriles. | Biphenyl-type coupling products (Wurtz reaction).[9] |

| Overall Yield | Typically good to excellent. | Can be variable depending on the success of Grignard formation. |

| Simplicity | Two distinct core steps (cyanation, hydrolysis). | Two distinct core steps (Grignard formation, carboxylation). |

Detailed Experimental Protocols

The following protocol details the synthesis via Pathway I, which is often chosen for its reliability and tolerance to trace impurities.

Protocol: Synthesis via the Cyanide Pathway

Part A: Preparation of 3-Methoxy-4-methylbenzyl chloride

-

Reduction: To a stirred solution of 3-methoxy-4-methylbenzaldehyde (15.0 g, 100 mmol) in methanol (200 mL) at 0 °C, add sodium borohydride (2.8 g, 75 mmol) portion-wise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction by slowly adding 2 M HCl until the pH is ~5-6.

-

Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 100 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 3-methoxy-4-methylbenzyl alcohol as an oil, which is used directly in the next step.

-

Chlorination: Dissolve the crude alcohol in dichloromethane (150 mL) and cool to 0 °C. Add thionyl chloride (10.9 mL, 150 mmol) dropwise.

-

Stir at room temperature for 3 hours. Monitor by TLC.

-

Carefully pour the reaction mixture onto crushed ice (200 g). Separate the organic layer, wash with saturated NaHCO₃ solution and then brine.

-

Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure to obtain crude 3-methoxy-4-methylbenzyl chloride.[2]

Part B: Synthesis of 2-(3-Methoxy-4-methylphenyl)acetonitrile

-

In a round-bottom flask, combine the crude 3-methoxy-4-methylbenzyl chloride (from the previous step, ~100 mmol), sodium cyanide (7.35 g, 150 mmol), and acetone (250 mL).[3]

-

Add a catalytic amount of sodium iodide (1.5 g, 10 mmol) to promote the reaction.

-

Heat the mixture to reflux and stir vigorously for 18-24 hours. The formation of a precipitate (NaCl) will be observed.

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Wash the filter cake with a small amount of acetone.

-

Combine the filtrates and remove the acetone under reduced pressure.

-

Dissolve the resulting residue in dichloromethane (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over Na₂SO₄ and concentrate to give the crude nitrile, which can be purified by vacuum distillation or used directly.

Part C: Hydrolysis to 2-(3-Methoxy-4-methylphenyl)acetic acid

-

Combine the crude 2-(3-methoxy-4-methylphenyl)acetonitrile (~100 mmol) with a 20% aqueous sodium hydroxide solution (200 mL).

-

Heat the biphasic mixture to reflux with vigorous stirring for 12 hours. Ammonia gas will evolve.

-

Cool the reaction mixture to room temperature. Transfer to a separatory funnel and wash with diethyl ether (2 x 100 mL) to remove any unreacted nitrile or neutral impurities.

-

Transfer the aqueous layer to a beaker and cool in an ice bath.

-

With vigorous stirring, slowly add concentrated HCl until the pH is ~1-2. A white precipitate of the carboxylic acid will form.

-

Filter the solid product, wash thoroughly with cold water, and dry under vacuum to yield pure 2-(3-methoxy-4-methylphenyl)acetic acid. Recrystallization from a suitable solvent like toluene or an ethanol/water mixture can be performed for higher purity.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify key functional groups, particularly the broad O-H stretch and the C=O stretch of the carboxylic acid.

-

Melting Point Analysis: To assess the purity of the crystalline solid product.

Conclusion

The synthesis of 2-(3-Methoxy-4-methylphenyl)acetic acid can be reliably achieved through several well-established chemical pathways. The cyanide route offers a robust and scalable method, though it requires careful handling of toxic reagents. The Grignard carboxylation route provides a more direct conversion but demands stringent control over reaction conditions, particularly the exclusion of water. The choice of pathway will ultimately depend on the available starting materials, the scale of the synthesis, and the laboratory's capabilities for handling specific reagents and conditions. Both routes, when executed with an understanding of their underlying mechanisms, provide effective access to this valuable synthetic intermediate.

References

- Google Patents. EP0278875A1 - Process for the preparation of 3-methoxy-4,5-methylenedioxy-benzaldehyde. Accessed January 12, 2026.

-

The Hive. 3-methoxy-4-methylbenzaldehyde. Accessed January 12, 2026. [Link]

-

Chemical Review and Letters. Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones. Accessed January 12, 2026. [Link]

-

ACS Catalysis. Carbonylation: Unlocking Opportunities for Bioactive Molecule and Pharmaceutical Development. Accessed January 12, 2026. [Link]

-

Organic & Biomolecular Chemistry. Visible-light-catalyzed decarboxylation of aryl acetic acids for the construction of aromatic aldehydes. Accessed January 12, 2026. [Link]

-

National Institutes of Health. 2-(3-Bromo-4-methoxyphenyl)acetic acid. Accessed January 12, 2026. [Link]

-

Semantic Scholar. The Catalytic Synthesis of α‐Bromo Aryl Acetic Acids by Late‐Stage Bromination. Accessed January 12, 2026. [Link]

-

Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Accessed January 12, 2026. [Link]

-

PrepChem.com. Synthesis of 4-methoxybenzyl chloride. Accessed January 12, 2026. [Link]

-

Organic Syntheses. Benzaldehyde, m-methoxy-. Accessed January 12, 2026. [Link]

-

Sciencemadness.org. The Willgerodt-Kindler Reaction. Part 1: Styrene to Methamphetamine. Accessed January 12, 2026. [Link]

-

The Royal Society of Chemistry. Supporting Information For - A general and efficient iodination of arylaldehydes using PIDA as an oxidant. Accessed January 12, 2026. [Link]

-

Organic Chemistry Portal. Willgerodt-Kindler Reaction. Accessed January 12, 2026. [Link]

-

MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Accessed January 12, 2026. [Link]

-

Master Organic Chemistry. All About The Reactions of Grignard Reagents. Accessed January 12, 2026. [Link]

-

ACS Publications. Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accessed January 12, 2026. [Link]

-

Rhodium.ws. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. Accessed January 12, 2026. [Link]

-

Thieme E-Books. Third Component Sulfur (Willgerodt–Kindler Reaction). Accessed January 12, 2026. [Link]

-

Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. Accessed January 12, 2026. [Link]

-

ResearchGate. Recent advances in the Willgerodt–Kindler reaction. Accessed January 12, 2026. [Link]

-

Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). Accessed January 12, 2026. [Link]

- Google Patents. CN103396307A - Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide. Accessed January 12, 2026.

-

Organic Syntheses. p-METHOXYPHENYLACETONITRILE. Accessed January 12, 2026. [Link]

-

YouTube. Methyl Cyanide to Acetic Acid Reaction | Class 12 Organic Chemistry. Accessed January 12, 2026. [Link]

-

Filo. Methyl cyanide can be converted into acetic acid by:. Accessed January 12, 2026. [Link]

-

ResearchGate. The phenylacetic acid (PAA) biosynthesis pathway used in this study. Accessed January 12, 2026. [Link]

-

Quora. How to prepare acetic acid by using methyl nitrile and ethyne. Accessed January 12, 2026. [Link]

-

YouTube. Preparation of Carboxylic acid from nitriles|Acetic acid|Methyl Cyanide| Organic Chemistry|Class-12|. Accessed January 12, 2026. [Link]

-

Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Accessed January 12, 2026. [Link]

-

ResearchGate. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Accessed January 12, 2026. [Link]

- Google Patents. US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile. Accessed January 12, 2026.

-

The Hive. from p-toluic acid to 3-Meo-4-methyl-amphetamine. Accessed January 12, 2026. [Link]

-

ResearchGate. Mechanism of hydrolysis in acetonitrile of p-nitrophenyl.... Accessed January 12, 2026. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Buy 3-Methoxy-4-methylbenzyl chloride (EVT-8856135) | 4685-51-2 [evitachem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. youtube.com [youtube.com]

- 5. Methyl cyanide can be converted into acetic acid by: | Filo [askfilo.com]

- 6. quora.com [quora.com]

- 7. m.youtube.com [m.youtube.com]

- 8. web.alfredstate.edu [web.alfredstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. leah4sci.com [leah4sci.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Methoxy-4-methylphenyl)acetic Acid and Its Isomers for Drug Development

This guide provides a comprehensive overview of the physicochemical properties of phenylacetic acid derivatives, with a specific focus on an isomer of the requested compound, 2-(4-Methoxy-3-methylphenyl)acetic acid. Due to the limited availability of public data for 2-(3-Methoxy-4-methylphenyl)acetic acid, this document leverages data from its close structural isomer to provide valuable insights for researchers, scientists, and drug development professionals. The principles and experimental protocols outlined herein are broadly applicable to the characterization of novel phenylacetic acid derivatives.

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

The journey of a drug from a promising lead compound to a marketed therapeutic is fraught with challenges. A significant factor contributing to the high attrition rates in drug development is the suboptimal physicochemical properties of drug candidates.[1][2] These properties govern a drug's absorption, distribution, metabolism, and excretion (ADME), which in turn determine its bioavailability, efficacy, and potential for toxicity.[3][4][5] Therefore, a thorough understanding and early optimization of physicochemical characteristics are paramount for the successful development of new chemical entities.[1][2]

Phenylacetic acid and its derivatives represent a versatile scaffold in medicinal chemistry, found in a variety of therapeutic agents. Their acidic nature, lipophilicity, and molecular size are key determinants of their pharmacokinetic and pharmacodynamic profiles. This guide will delve into the core physicochemical properties of a representative of this class, offering both theoretical understanding and practical methodologies for their assessment.

Physicochemical Profile of 2-(4-Methoxy-3-methylphenyl)acetic acid (Isomer)

Table 1: Physicochemical Data for 2-(4-Methoxy-3-methylphenyl)acetic acid

| Property | Value | Source |

| CAS Number | 4513-73-9 | [6] |

| Molecular Formula | C10H12O3 | [6] |

| Molecular Weight | 180.20 g/mol | [6] |

| Appearance | Likely a solid at room temperature | Inferred from Phenylacetic acid |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be slightly soluble in water and soluble in organic solvents. | [7] |

| pKa | Estimated to be around 4-5 | [8] |

Expected Physicochemical Properties and Their Significance

Based on the structure of 2-(3-Methoxy-4-methylphenyl)acetic acid and data from related compounds, we can predict its key physicochemical characteristics and their implications for drug development.

Melting Point

The melting point of a compound is a fundamental physical property that provides information about its purity and the strength of its crystal lattice. A sharp melting point range is indicative of a pure substance. For drug development, the melting point can influence formulation strategies, particularly for solid dosage forms.

Solubility

Solubility is a critical determinant of a drug's oral bioavailability. A drug must have adequate aqueous solubility to dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. The carboxylic acid moiety of 2-(3-Methoxy-4-methylphenyl)acetic acid will contribute to its aqueous solubility, especially at higher pH values where it can deprotonate to form a more soluble carboxylate salt. The aromatic ring and methyl group, however, contribute to its lipophilicity, which can decrease aqueous solubility.

Acidity (pKa)

The pKa is the pH at which a molecule is 50% ionized and 50% non-ionized. For a carboxylic acid like 2-(3-Methoxy-4-methylphenyl)acetic acid, the pKa will dictate its degree of ionization at different physiological pHs. This is crucial as the ionization state affects a drug's solubility, permeability across biological membranes, and binding to its target. The pKa of phenylacetic acid is approximately 4.3, and it is expected that the title compound will have a pKa in a similar range.

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), describes a compound's distribution between an oily (octanol) and an aqueous phase. It is a key factor influencing a drug's ability to cross cell membranes, its distribution into tissues, and its potential for metabolism and toxicity. A balanced lipophilicity is generally desired for optimal drug-like properties.

Experimental Protocols for Physicochemical Characterization

This section provides detailed, step-by-step methodologies for the experimental determination of key physicochemical properties.

Melting Point Determination

Principle: The melting point is determined by heating a small sample of the solid and observing the temperature range over which it transitions from a solid to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for grinding crystals)

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[9]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2).

-

The melting point range is reported as T1-T2.

Diagram 1: Workflow for Melting Point Determination

Caption: A stepwise workflow for determining the melting point of a solid organic compound.

Aqueous Solubility Determination

Principle: The equilibrium solubility is determined by shaking an excess of the solid compound in water until equilibrium is reached, then measuring the concentration of the dissolved compound in the filtered aqueous phase.

Apparatus:

-

Scintillation vials or small glass test tubes with screw caps

-

Analytical balance

-

Shaker or vortex mixer

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for concentration analysis

-

Syringe filters (0.22 µm)

Procedure:

-

Add an excess amount of the compound (e.g., 1-2 mg) to a pre-weighed vial.

-

Add a known volume of water (e.g., 1 mL).

-

Seal the vial and shake vigorously at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Centrifuge the suspension to pellet the undissolved solid.

-

Carefully filter an aliquot of the supernatant through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution as necessary and analyze the concentration of the dissolved compound using a calibrated HPLC or UV-Vis method.

-

The solubility is expressed in mg/mL or µg/mL.

Caption: A logical diagram illustrating the process of determining pKa via potentiometric titration.

Conclusion: A Data-Driven Approach to Drug Candidate Selection

The physicochemical properties of a molecule are not merely academic descriptors; they are fundamental determinants of its potential as a therapeutic agent. This guide has provided a framework for understanding and experimentally determining the key physicochemical properties of 2-(3-Methoxy-4-methylphenyl)acetic acid and its isomers. By integrating these characterizations early in the drug discovery process, researchers can make more informed decisions, leading to the selection of drug candidates with a higher probability of success in clinical development. The methodologies described herein are robust and widely applicable, providing a solid foundation for the comprehensive profiling of novel chemical entities.

References

-

Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Al-Quds Open University. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]_

-

Kyrikou, I., & Tzakos, A. G. (2012). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Dhokchawle, B. V., & Bhandari, A. S. (2015). Importance of Physicochemical Properties In Drug Discovery. (Review Article). ResearchGate. Retrieved from [Link]

-

Shah, D. K., & Betts, A. (2013). Key Physicochemical Characteristics Influencing ADME Properties of Therapeutic Proteins | Request PDF. ResearchGate. Retrieved from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

Dong, V. M., & Riedel, J. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. JoVE. Retrieved from [Link]

-

Index Copernicus. (n.d.). RA Journal of Applied Research Importance of Physicochemical Properties In Drug Discovery. (Review Article). Retrieved from [Link]

-

Washington University in St. Louis. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Bellevue College. (n.d.). Experiment 2 # Solubility 13. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF. Retrieved from [Link]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

001CHEMICAL. (n.d.). CAS No. 4513-73-9, 2-(4-Methoxy-3-methylphenyl)acetic acid. Retrieved from [Link]

-

Sciencemadness Wiki. (2022, August 17). Phenylacetic acid. Retrieved from [Link]

-

Ibarra-Montaño, L. A., et al. (2015, February 25). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by. Lifescience Global. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-methoxyphenyl acetic acid, 104-01-8. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 2-(4-METHOXYPHENYL)ACETIC ACID | CAS 104-01-8. Retrieved from [Link]

-

YouTube. (2024, April 19). Phenylacetic Acid: Properties, Synthesis, Uses, and Safety Considerations. Retrieved from [Link]

-

PubChem. (n.d.). Phenylacetic Acid | C8H8O2 | CID 999. Retrieved from [Link]

-

ResearchGate. (2025, August 10). (PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. Retrieved from [Link]

Sources

- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 3. fiveable.me [fiveable.me]

- 4. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 001chemical.com [001chemical.com]

- 7. Phenylacetic acid - Sciencemadness Wiki [sciencemadness.org]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

A Technical Guide to 2-(Aryl)acetic Acids: Focus on Methoxy-Methyl Phenylacetic Acid Isomers

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest database search, a specific CAS (Chemical Abstracts Service) number for 2-(3-Methoxy-4-methylphenyl)acetic acid could not be definitively identified in publicly accessible chemical registries. This suggests that this specific isomer may be a novel compound, not widely commercialized, or documented under a different nomenclature. This guide will, therefore, provide a comprehensive technical overview of the closely related and commercially available isomer, 2-(4-Methoxy-3-methylphenyl)acetic acid (CAS No. 4513-73-9), and discuss general principles applicable to the synthesis and characterization of this class of compounds.

Introduction to Substituted Phenylacetic Acids

Phenylacetic acid and its derivatives are a cornerstone in medicinal chemistry and materials science.[1][2] The presence of a phenyl ring connected to a carboxylic acid moiety via a methylene bridge provides a versatile scaffold for therapeutic agents.[2][3] These compounds are integral to the synthesis of numerous drugs, including anti-inflammatory agents like diclofenac and analgesics such as felbinac.[3] The functionalization of the phenyl ring with substituents like methoxy and methyl groups allows for the fine-tuning of a molecule's lipophilicity, electronic properties, and metabolic stability, which in turn can significantly influence its biological activity and pharmacokinetic profile.[4]

Profile of a Key Isomer: 2-(4-Methoxy-3-methylphenyl)acetic acid

Given the lack of a specific CAS number for the 3-methoxy-4-methyl isomer, we will focus on the well-documented 2-(4-methoxy-3-methylphenyl)acetic acid.

| Property | Value | Source |

| CAS Number | 4513-73-9 | [4][5] |

| Molecular Formula | C₁₀H₁₂O₃ | [4][5] |

| Molecular Weight | 180.20 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 89-97 °C | [4] |

| Purity | ≥ 99% (HPLC) | [4] |

This aromatic carboxylic acid is noted for its enhanced solubility and reactivity due to the methoxy and methyl groups, making it a valuable intermediate in pharmaceutical development, particularly for anti-inflammatory and analgesic agents.[4]

Synthesis Strategies for Methoxy-Methyl Phenylacetic Acids

The synthesis of substituted phenylacetic acids can be approached through several established methodologies. The choice of synthetic route often depends on the availability of starting materials, desired substitution pattern, and scalability.

Hydrolysis of Benzyl Cyanides

A classic and robust method for preparing phenylacetic acids is the hydrolysis of the corresponding benzyl cyanide (phenylacetonitrile).[2] This can be achieved under either acidic or basic conditions.

Experimental Protocol: Alkaline Hydrolysis of a Substituted Benzyl Cyanide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the substituted benzyl cyanide (1.0 eq), sodium hydroxide (2.0-3.0 eq), water, and a co-solvent such as ethanol.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. If a co-solvent was used, remove it under reduced pressure.

-

Acidification: Carefully acidify the aqueous solution with a strong acid (e.g., concentrated HCl) to a pH of 1-2, which will precipitate the carboxylic acid.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water to remove inorganic salts.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water, or an ethanol/water mixture) to yield the pure phenylacetic acid.

Causality in Experimental Choices:

-

Alkaline vs. Acidic Hydrolysis: Alkaline hydrolysis is often preferred as it tends to have fewer side reactions, such as the formation of amides that can be difficult to hydrolyze further.

-

Co-solvent: The use of ethanol as a co-solvent enhances the solubility of the organic benzyl cyanide in the aqueous sodium hydroxide solution, thereby increasing the reaction rate.

-

Acidification: Precise pH control during acidification is crucial. Over-acidification is generally not an issue for the product, but ensuring the pH is low enough is necessary for complete precipitation and maximization of yield.

Palladium-Catalyzed Carbonylation

A more modern and highly efficient method involves the palladium-catalyzed carbonylation of benzyl halides.[2] This technique uses carbon monoxide as the source for the carboxyl group and often exhibits high functional group tolerance.

Workflow for Palladium-Catalyzed Carbonylation

Caption: Workflow for Palladium-Catalyzed Carbonylation.

Analytical Characterization

The structural elucidation and purity assessment of synthesized methoxy-methyl phenylacetic acid isomers are critical. A combination of spectroscopic and chromatographic techniques is typically employed.

| Technique | Purpose | Expected Observations for 2-(4-Methoxy-3-methylphenyl)acetic acid |

| ¹H NMR | Structural confirmation and isomer identification | Signals corresponding to the methoxy group (~3.8 ppm), methyl group (~2.2 ppm), methylene protons (~3.6 ppm), and aromatic protons with specific splitting patterns. |

| ¹³C NMR | Carbon skeleton confirmation | Resonances for the carboxyl carbon (~178 ppm), aromatic carbons, and aliphatic carbons (methoxy, methyl, methylene). |

| Mass Spectrometry (MS) | Molecular weight determination | A molecular ion peak corresponding to the exact mass of the compound. |

| Infrared (IR) Spectroscopy | Functional group identification | A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-O stretches for the ether. |

| HPLC | Purity assessment and quantification | A single major peak with a specific retention time, used to determine the purity relative to any starting materials or byproducts. |

Self-Validating Protocols: A robust analytical protocol would involve using a certified reference standard of a known isomer, like 2-(4-methoxy-3-methylphenyl)acetic acid, to validate HPLC methods for retention time and response factor.[4] For novel isomers, comprehensive 2D NMR techniques (COSY, HSQC, HMBC) are essential to unambiguously assign the positions of the substituents on the phenyl ring, thus providing an internally consistent and validated structure.

Applications in Drug Discovery and Research

Substituted phenylacetic acids are prevalent in drug discovery for several reasons:

-

Bioisosteric Replacement: The phenylacetic acid moiety can serve as a bioisostere for other acidic functional groups, helping to optimize a drug candidate's properties.

-

Pharmacophore Component: It is a key component in the pharmacophore of many non-steroidal anti-inflammatory drugs (NSAIDs), where it is involved in binding to cyclooxygenase (COX) enzymes.

-

Metabolic Precursors: These compounds can be metabolites of other drugs or endogenous substances. For instance, 4-methoxyphenylacetic acid has been studied as a potential biomarker.[6]

Logical Pathway from Structure to Application

Caption: From chemical structure to therapeutic application.

Conclusion

While the specific isomer 2-(3-methoxy-4-methylphenyl)acetic acid is not readily identified with a CAS number, the broader class of methoxy-methyl substituted phenylacetic acids represents a rich area for chemical and pharmaceutical research. Understanding the established synthetic routes and analytical characterization techniques for known isomers, such as 2-(4-methoxy-3-methylphenyl)acetic acid, provides a solid foundation for researchers aiming to synthesize and investigate novel derivatives. The versatility of this chemical scaffold ensures its continued importance in the development of new therapeutic agents.

References

-

Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI.[Link]

-

Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma.[Link]

-

Phenylacetic acid. Wikipedia.[Link]

-

Discovery of Phenyl Acetic Acid Substituted Quinolines as Novel Liver X Receptor Agonists for the Treatment of Atherosclerosis. Journal of Medicinal Chemistry - ACS Publications.[Link]

-

CAS No. 4513-73-9, 2-(4-Methoxy-3-methylphenyl)acetic acid. 001CHEMICAL.[Link]

-

4-methoxyphenyl acetic acid, 104-01-8. The Good Scents Company.[Link]

-

Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. ResearchGate.[Link]

-

2-(3-Chloro-4-methoxyphenyl)acetic acid | C9H9ClO3 | CID 4681662. PubChem.[Link]

-

from p-toluic acid to 3-Meo-4-methyl-amphetamine. Hive Methods Discourse.[Link]

-

Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. PubMed.[Link]

Sources

starting materials for 2-(3-Methoxy-4-methylphenyl)acetic acid

An In-depth Technical Guide to the Starting Materials and Synthetic Routes for 2-(3-Methoxy-4-methylphenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3-Methoxy-4-methylphenyl)acetic acid is a valuable building block in the synthesis of various pharmacologically active molecules. This guide provides a comprehensive overview of the principal synthetic strategies for its preparation, with a focus on the selection of starting materials and the rationale behind key experimental choices. We will explore several convergent and linear synthetic pathways, offering detailed, step-by-step protocols for the most robust and scalable methods. This document is intended to serve as a practical resource for researchers in medicinal chemistry and process development, enabling informed decisions in the design and execution of synthetic routes to this important intermediate.

Introduction: The Significance of the Phenylacetic Acid Moiety

Phenylacetic acid and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active compounds.[1] The ability to strategically functionalize the phenyl ring allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. 2-(3-Methoxy-4-methylphenyl)acetic acid, with its specific substitution pattern, offers a unique combination of electronic and steric features that can be exploited in drug design. This guide will delve into the practical aspects of its synthesis, starting from commercially available precursors.

Strategic Approaches to the Synthesis of 2-(3-Methoxy-4-methylphenyl)acetic acid

The synthesis of 2-(3-Methoxy-4-methylphenyl)acetic acid can be approached from several key starting materials. The choice of a particular route will often depend on factors such as the availability and cost of the starting materials, the desired scale of the synthesis, and the laboratory equipment at hand. We will discuss three primary strategies, each beginning with a different class of precursor.

Strategy 1: Homologation of 3-Methoxy-4-methylbenzaldehyde

This is a versatile and widely applicable strategy that involves a two-carbon homologation of the readily accessible 3-methoxy-4-methylbenzaldehyde. This pathway offers multiple avenues for the conversion of the aldehyde to the final carboxylic acid.

Strategy 2: The Willgerodt-Kindler Reaction of 3-Methoxy-4-methylacetophenone

The Willgerodt-Kindler reaction is a powerful transformation that converts an aryl alkyl ketone into the corresponding ω-arylalkanoic acid amide, which can then be hydrolyzed to the carboxylic acid.[1][2] This method is particularly useful when the corresponding acetophenone is commercially available or easily synthesized.

Strategy 3: Carbonylation of 3-Methoxy-4-methylbenzyl Halides

Direct carbonylation of a benzyl halide offers an efficient route to the corresponding phenylacetic acid.[3][4][5] This approach is attractive due to its atom economy, though it often requires specialized equipment for handling carbon monoxide gas.

Detailed Synthetic Protocols and Mechanistic Insights

Strategy 1: Synthesis from 3-Methoxy-4-methylbenzaldehyde

The synthesis of the requisite starting material, 3-methoxy-4-methylbenzaldehyde, is a critical first step. A common route begins with the nitration of 4-methylbenzaldehyde, followed by reduction of the nitro group to an amine, diazotization, and subsequent hydroxylation and methylation.[6] A more direct approach involves the methylation of commercially available 3-hydroxy-4-methylbenzaldehyde.

A reliable method for the preparation of 3-methoxy-4-methylbenzaldehyde involves the methylation of 3-hydroxy-4-methylbenzaldehyde using a suitable methylating agent such as dimethyl sulfate in the presence of a base.[6][7]

Experimental Protocol:

-

To a solution of 3-hydroxy-4-methylbenzaldehyde (1.0 eq) in 2 N sodium hydroxide (aq) (a slight excess relative to the phenol), add dimethyl sulfate (1.1 eq) dropwise at 40-45 °C.[6]

-

Stir the mixture at this temperature for 1 hour.

-

Cool the reaction mixture to room temperature and extract with a suitable organic solvent such as diethyl ether.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a solvent system like n-hexane to yield 3-methoxy-4-methylbenzaldehyde as a crystalline solid.[6]

With 3-methoxy-4-methylbenzaldehyde in hand, several pathways can be employed for its conversion to the target acid. A common and effective route proceeds via the corresponding benzyl chloride and benzyl cyanide.

Workflow for Strategy 1:

Caption: Synthetic workflow for Strategy 1.

Experimental Protocol (Multi-step):

-

Reduction to 3-Methoxy-4-methylbenzyl alcohol: Dissolve 3-methoxy-4-methylbenzaldehyde (1.0 eq) in a suitable solvent like methanol or ethanol. Cool the solution in an ice bath and add sodium borohydride (1.1 eq) portion-wise. Stir the reaction until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent.

-

Chlorination to 3-Methoxy-4-methylbenzyl chloride: The benzyl alcohol can be converted to the corresponding chloride using thionyl chloride or concentrated hydrochloric acid.[8] For example, treat the alcohol with an excess of thionyl chloride in an inert solvent like dichloromethane at 0 °C, then allow it to warm to room temperature.

-

Cyanation to 2-(3-Methoxy-4-methylphenyl)acetonitrile: The benzyl chloride is then reacted with a cyanide source, such as sodium cyanide, in a polar aprotic solvent like DMSO or acetone. This nucleophilic substitution reaction yields the benzyl cyanide intermediate.[1]

-

Hydrolysis to 2-(3-Methoxy-4-methylphenyl)acetic acid: The final step is the hydrolysis of the nitrile. This can be achieved under either acidic or basic conditions.[1] For acidic hydrolysis, reflux the nitrile in an aqueous solution of a strong acid like sulfuric or hydrochloric acid.[9] For basic hydrolysis, reflux with an aqueous solution of a strong base like sodium hydroxide, followed by acidification to precipitate the carboxylic acid.

| Step | Reactant | Reagent(s) | Solvent | Typical Yield |

| 1 | 3-Methoxy-4-methylbenzaldehyde | NaBH4 | Methanol | >95% |

| 2 | 3-Methoxy-4-methylbenzyl alcohol | SOCl2 | Dichloromethane | ~90% |

| 3 | 3-Methoxy-4-methylbenzyl chloride | NaCN | DMSO | ~85% |

| 4 | 2-(3-Methoxy-4-methylphenyl)acetonitrile | H2SO4 (aq) | Water | ~90% |

Table 1: Summary of a typical reaction sequence for Strategy 1.

Strategy 2: The Willgerodt-Kindler Reaction

This elegant reaction allows for the direct conversion of an aryl ketone to a phenylacetic acid derivative in a one-pot or two-step procedure.[2][10] The reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine, to form a thioamide, which is then hydrolyzed.[11]

Workflow for Strategy 2:

Caption: Synthetic workflow for Strategy 2.

Experimental Protocol:

-

Thioamide Formation: In a round-bottom flask, combine 3-methoxy-4-methylacetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).[1][11] Heat the mixture to reflux (around 130-140 °C) for several hours until the reaction is complete (monitored by TLC).

-

Hydrolysis: After cooling, the crude thioamide can be hydrolyzed directly without purification. This is typically achieved by refluxing with a strong acid (e.g., 50% sulfuric acid) or a strong base (e.g., 10% alcoholic sodium hydroxide) for an extended period.[11]

-

Work-up and Isolation: After hydrolysis, the reaction mixture is cooled and the product is isolated. If acid hydrolysis is used, the mixture can be extracted with an organic solvent. If base hydrolysis is used, the mixture is acidified to precipitate the carboxylic acid, which is then collected by filtration or extraction.[11][12]

| Reactant | Reagents | Conditions | Typical Yield |

| 3-Methoxy-4-methylacetophenone | Sulfur, Morpholine | Reflux, 6-8 h | 70-85% (after hydrolysis) |

Table 2: Typical conditions and yield for the Willgerodt-Kindler reaction.

Strategy 3: Carbonylation of 3-Methoxy-4-methylbenzyl chloride

This method involves the palladium-catalyzed carbonylation of the corresponding benzyl chloride.[1][3] It is a highly efficient method for introducing the carboxylic acid moiety.

Workflow for Strategy 3:

Caption: Synthetic workflow for Strategy 3.

Experimental Protocol:

-

Reaction Setup: In a high-pressure reactor, combine 3-methoxy-4-methylbenzyl chloride (1.0 eq), a palladium catalyst such as palladium(II) acetate (0.01 eq), a phosphine ligand like triphenylphosphine (0.02 eq), and a suitable solvent like toluene.[1]

-

Carbonylation: Add an aqueous solution of a base, such as sodium hydroxide (2.0 eq). Pressurize the reactor with carbon monoxide (10-20 atm) and heat the mixture to 80-100 °C with vigorous stirring for 4-6 hours.[1]

-

Work-up and Isolation: After the reaction, cool the reactor, release the pressure, and transfer the contents to a separatory funnel. Separate the aqueous layer and wash the organic layer with water. Acidify the combined aqueous layers with a strong acid (e.g., HCl) to precipitate the product. Collect the solid by filtration and recrystallize if necessary.

| Reactant | Catalyst System | Conditions | Typical Yield |

| 3-Methoxy-4-methylbenzyl chloride | Pd(OAc)2, PPh3, NaOH | 10-20 atm CO, 80-100 °C | 80-95% |

Table 3: Typical conditions and yield for the carbonylation reaction.

Conclusion

The synthesis of 2-(3-Methoxy-4-methylphenyl)acetic acid can be accomplished through several reliable and scalable routes. The choice of the optimal synthetic pathway is contingent upon a careful evaluation of starting material availability, cost, and the specific capabilities of the laboratory. The homologation of 3-methoxy-4-methylbenzaldehyde offers a flexible and stepwise approach, while the Willgerodt-Kindler reaction provides a more convergent route from the corresponding acetophenone. For laboratories equipped for pressure reactions, the direct carbonylation of 3-methoxy-4-methylbenzyl chloride represents a highly efficient and atom-economical alternative. This guide has provided the foundational knowledge and practical protocols to empower researchers to confidently synthesize this important chemical intermediate.

References

- Benchchem. Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.

- The Hive Methods Discourse. 3-methoxy-4-methylbenzaldehyde. (2003-05-23).

- Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

- ChemicalBook. 3-methoxy-4-(methoxymethoxy)benzaldehyde synthesis.

- Wikipedia. Willgerodt rearrangement.

- Rhodium.ws.

- Sciencemadness.org. A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. (2006-08-20).

- Organic Syntheses. Benzaldehyde, m-methoxy.

- Organic Chemistry Portal. Willgerodt-Kindler Reaction.

- Google Patents. CN102690175A - Preparation method of 3-methoxybenzyl chloride.

- Erowid. Synthesis of Phenylacetic Acid.

- Google Patents.

- Google Patents.

- Google Patents. US4128572A - Process for preparing phenylacetic acid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 3. US6653502B2 - Process for preparing phenylacetic acid derivatives - Google Patents [patents.google.com]

- 4. CN102050721A - Method for synthesizing phenylacetic acid from benzyl chloride carbonyl - Google Patents [patents.google.com]

- 5. US4128572A - Process for preparing phenylacetic acid - Google Patents [patents.google.com]

- 6. 3-methoxy-4-methylbenzaldehyde , Hive Methods Discourse [chemistry.mdma.ch]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CN102690175A - Preparation method of 3-methoxybenzyl chloride - Google Patents [patents.google.com]

- 9. Synthesis of Phenylacetic Acid [erowid.org]

- 10. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 11. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]

- 12. sciencemadness.org [sciencemadness.org]

Spectroscopic Profile of 2-(3-Methoxy-4-methylphenyl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectroscopic characteristics of 2-(3-Methoxy-4-methylphenyl)acetic acid. In the absence of experimentally derived public data, this document leverages high-fidelity predictive modeling and comparative analysis with structurally analogous compounds to present a comprehensive spectroscopic profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers in compound identification, reaction monitoring, and quality control, offering a robust framework for the spectroscopic elucidation of this and related phenylacetic acid derivatives.

Introduction: The Significance of Spectroscopic Characterization

2-(3-Methoxy-4-methylphenyl)acetic acid belongs to the substituted phenylacetic acid class of compounds, a scaffold of significant interest in medicinal chemistry and materials science. The precise arrangement of the methoxy and methyl substituents on the phenyl ring critically influences the molecule's electronic properties, reactivity, and biological activity. Therefore, unambiguous structural confirmation is paramount.

Spectroscopic techniques are the cornerstone of modern chemical analysis, providing a detailed fingerprint of a molecule's structure and bonding.

- Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework.

- Infrared (IR) spectroscopy identifies the functional groups present.

- Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns.

This guide will systematically dissect the predicted spectroscopic data for 2-(3-Methoxy-4-methylphenyl)acetic acid, providing the theoretical basis for the expected spectral features.

Molecular Structure and Predicted Spectroscopic Data

The structural attributes of 2-(3-Methoxy-4-methylphenyl)acetic acid are the foundation for interpreting its spectroscopic data. The interplay between the electron-donating methoxy and methyl groups and the electron-withdrawing carboxylic acid moiety dictates the chemical environment of each atom.

graph "Molecular_Structure" {

layout=neato;

node [shape=plaintext];

a [label=""];

b [label=""];

c [label=""];

d [label=""];

e [label=""];

f [label=""];

g [label=""];

h [label=""];

i [label=""];

j [label=""];

k [label=""];

l [label=""];

m [label=""];

n [label=""];

o [label=""];

p [label=""];

q [label=""];

r [label=""];

s [label=""];

t [label=""];

u [label=""];

v [label=""];

w [label=""];

x [label=""];

y [label=""];

z [label=""];

aa [label=""];

bb [label=""];

cc [label=""];

dd [label=""];

ee [label=""];

ff [label=""];

gg [label=""];

hh [label=""];

ii [label=""];

jj [label=""];

kk [label=""];

ll [label=""];

mm [label=""];

nn [label=""];

oo [label=""];

pp [label=""];

qq [label=""];

rr [label=""];

ss [label=""];

tt [label=""];

uu [label=""];

vv [label=""];

ww [label=""];

xx [label=""];

yy [label=""];

zz [label=""];

ab [label=""];

ac [label=""];

ad [label=""];

ae [label=""];

af [label=""];

ag [label=""];

ah [label=""];

ai [label=""];

aj [label=""];

ak [label=""];

al [label=""];

am [label=""];

an [label=""];

ao [label=""];

ap [label=""];

aq [label=""];

ar [label=""];

as [label=""];

at [label=""];

au [label=""];

av [label=""];

aw [label=""];

ax [label=""];

ay [label=""];

az [label=""];

ba [label=""];

bb [label=""];

bc [label=""];

bd [label=""];

be [label=""];

bf [label=""];

bg [label=""];

bh [label=""];

bi [label=""];

bj [label=""];

bk [label=""];

bl [label=""];

bm [label=""];

bn [label=""];

bo [label=""];

bp [label=""];

bq [label=""];

br [label=""];

bs [label=""];

bt [label=""];

bu [label=""];

bv [label=""];

bw [label=""];

bx [label=""];

by [label=""];

bz [label=""];

ca [label=""];

cb [label=""];

cc [label=""];

cd [label=""];

ce [label=""];

cf [label=""];

cg [label=""];

ch [label=""];

ci [label=""];

cj [label=""];

ck [label=""];

cl [label=""];

cm [label=""];

cn [label=""];

co [label=""];

cp [label=""];

cq [label=""];

cr [label=""];

cs [label=""];

ct [label=""];

cu [label=""];

cv [label=""];

cw [label=""];

cx [label=""];

cy [label=""];

cz [label=""];

da [label=""];

db [label=""];

dc [label=""];

dd [label=""];

de [label=""];

df [label=""];

dg [label=""];

dh [label=""];

di [label=""];

dj [label=""];

dk [label=""];

dl [label=""];

dm [label=""];

dn [label=""];

do [label=""];

dp [label=""];

dq [label=""];

dr [label=""];

ds [label=""];

dt [label=""];

du [label=""];

dv [label=""];

dw [label=""];

dx [label=""];

dy [label=""];

dz [label=""];

ea [label=""];

eb [label=""];

ec [label=""];

ed [label=""];

ee [label=""];

ef [label=""];

eg [label=""];

eh [label=""];

ei [label=""];

ej [label=""];

ek [label=""];

el [label=""];

em [label=""];

en [label=""];

eo [label=""];

ep [label=""];

eq [label=""];

er [label=""];

es [label=""];

et [label=""];

eu [label=""];

ev [label=""];

ew [label=""];

ex [label=""];

ey [label=""];

ez [label=""];

fa [label=""];

fb [label=""];

fc [label=""];

fd [label=""];

fe [label=""];

ff [label=""];

fg [label=""];

fh [label=""];

fi [label=""];

fj [label=""];

fk [label=""];

fl [label=""];

fm [label=""];

fn [label=""];

fo [label=""];

fp [label=""];

fq [label=""];

fr [label=""];

fs [label=""];

ft [label=""];

fu [label=""];

fv [label=""];

fw [label=""];

fx [label=""];

fy [label=""];

fz [label=""];

ga [label=""];

gb [label=""];

gc [label=""];

gd [label=""];

ge [label=""];

gf [label=""];

gg [label=""];

gh [label=""];

gi [label=""];

gj [label=""];

gk [label=""];

gl [label=""];

gm [label=""];

gn [label=""];

go [label=""];

gp [label=""];

gq [label=""];

gr [label=""];

gs [label=""];

gt [label=""];

gu [label=""];

gv [label=""];

gw [label=""];

gx [label=""];

gy [label=""];

gz [label=""];

ha [label=""];

hb [label=""];

hc [label=""];

hd [label=""];

he [label=""];

hf [label=""];

hg [label=""];

hh [label=""];

hi [label=""];

hj [label=""];

hk [label=""];

hl [label=""];

hm [label=""];

hn [label=""];

ho [label=""];

hp [label=""];

hq [label=""];

hr [label=""];

hs [label=""];

ht [label=""];

hu [label=""];

hv [label=""];

hw [label=""];

hx [label=""];

hy [label=""];

hz [label=""];

ia [label=""];

ib [label=""];

ic [label=""];

id [label=""];

ie [label=""];

if [label=""];

ig [label=""];

ih [label=""];

ii [label=""];

ij [label=""];

ik [label=""];

il [label=""];

im [label=""];

in [label=""];

io [label=""];

ip [label=""];

iq [label=""];

ir [label=""];

is [label=""];

it [label=""];

iu [label=""];

iv [label=""];

iw [label=""];

ix [label=""];

iy [label=""];

iz [label=""];

ja [label=""];

jb [label=""];

jc [label=""];

jd [label=""];

je [label=""];

jf [label=""];

jg [label=""];

jh [label=""];

ji [label=""];

jj [label=""];

jk [label=""];

jl [label=""];

jm [label=""];

jn [label=""];

jo [label=""];

jp [label=""];

jq [label=""];

jr [label=""];

js [label=""];

jt [label=""];

ju [label=""];

jv [label=""];

jw [label=""];

jx [label=""];

jy [label=""];

jz [label=""];

ka [label=""];

kb [label=""];

kc [label=""];

kd [label=""];

ke [label=""];

kf [label=""];

kg [label=""];

kh [label=""];

ki [label=""];

kj [label=""];

kk [label=""];

kl [label=""];

km [label=""];

kn [label=""];

ko [label=""];

kp [label=""];

kq [label=""];

kr [label=""];

ks [label=""];

kt [label=""];

ku [label=""];

kv [label=""];

kw [label=""];

kx [label=""];

ky [label=""];

kz [label=""];

la [label=""];

lb [label=""];

lc [label=""];

ld [label=""];

le [label=""];

lf [label=""];

lg [label=""];

lh [label=""];

li [label=""];

lj [label=""];

lk [label=""];

ll [label=""];

lm [label=""];

ln [label=""];

lo [label=""];

lp [label=""];

lq [label=""];

lr [label=""];

ls [label=""];

lt [label=""];

lu [label=""];

lv [label=""];

lw [label=""];

lx [label=""];

ly [label=""];

lz [label=""];

ma [label=""];

mb [label=""];

mc [label=""];

md [label=""];

me [label=""];

mf [label=""];

mg [label=""];

mh [label=""];

mi [label=""];

mj [label=""];

mk [label=""];

ml [label=""];

mm [label=""];

mn [label=""];

mo [label=""];

mp [label=""];

mq [label=""];

mr [label=""];

ms [label=""];

mt [label=""];

mu [label=""];

mv [label=""];

mw [label=""];

mx [label=""];

my [label=""];

mz [label=""];

na [label=""];

nb [label=""];

nc [label=""];

nd [label=""];

ne [label=""];

nf [label=""];

ng [label=""];

nh [label=""];

ni [label=""];

nj [label=""];

nk [label=""];

nl [label=""];

nm [label=""];

nn [label=""];

no [label=""];

np [label=""];

nq [label=""];

nr [label=""];

ns [label=""];

nt [label=""];

nu [label=""];

nv [label=""];

nw [label=""];

nx [label=""];

ny [label=""];

nz [label=""];

oa [label=""];

ob [label=""];

oc [label=""];

od [label=""];

oe [label=""];

of [label=""];

og [label=""];

oh [label=""];

oi [label=""];

oj [label=""];

ok [label=""];

ol [label=""];

om [label=""];

on [label=""];

oo [label=""];

op [label=""];

oq [label=""];

or [label=""];

os [label=""];

ot [label=""];

ou [label=""];

ov [label=""];

ow [label=""];

ox [label=""];

oy [label=""];

oz [label=""];

pa [label=""];

pb [label=""];

pc [label=""];

pd [label=""];

pe [label=""];

pf [label=""];

pg [label=""];

ph [label=""];

pi [label=""];

pj [label=""];

pk [label=""];

pl [label=""];

pm [label=""];

pn [label=""];

po [label=""];

pp [label=""];

pq [label=""];

pr [label=""];

ps [label=""];

pt [label=""];

pu [label=""];

pv [label=""];

pw [label=""];

px [label=""];

py [label=""];

pz [label=""];

qa [label=""];

qb [label=""];

qc [label=""];

qd [label=""];

qe [label=""];

qf [label=""];

qg [label=""];

qh [label=""];

qi [label=""];

qj [label=""];

qk [label=""];

ql [label=""];

qm [label=""];

qn [label=""];

qo [label=""];

qp [label=""];

qq [label=""];

qr [label=""];

qs [label=""];

qt [label=""];

qu [label=""];

qv [label=""];

qw [label=""];

qx [label=""];

qy [label=""];

qz [label=""];

ra [label=""];

rb [label=""];

rc [label=""];

rd [label=""];

re [label=""];

rf [label=""];

rg [label=""];

rh [label=""];

ri [label=""];

rj [label=""];

rk [label=""];

rl [label=""];

rm [label=""];

rn [label=""];

ro [label=""];

rp [label=""];

rq [label=""];

rr [label=""];

rs [label=""];

rt [label=""];

ru [label=""];

rv [label=""];

rw [label=""];

rx [label=""];

ry [label=""];

rz [label=""];

sa [label=""];

sb [label=""];

sc [label=""];

sd [label=""];

se [label=""];

sf [label=""];

sg [label=""];

sh [label=""];

si [label=""];

sj [label=""];

sk [label=""];

sl [label=""];

sm [label=""];

sn [label=""];

so [label=""];

sp [label=""];

sq [label=""];

sr [label=""];

ss [label=""];

st [label=""];

su [label=""];

sv [label=""];

sw [label=""];

sx [label=""];

sy [label=""];

sz [label=""];

ta [label=""];

tb [label=""];

tc [label=""];

td [label=""];

te [label=""];

tf [label=""];

tg [label=""];

th [label=""];

ti [label=""];

tj [label=""];

tk [label=""];

tl [label=""];

tm [label=""];

tn [label=""];

to [label=""];

tp [label=""];

tq [label=""];

tr [label=""];

ts [label=""];

tt [label=""];

tu [label=""];

tv [label=""];

tw [label=""];

tx [label=""];

ty [label=""];

tz [label=""];

ua [label=""];

ub [label=""];

uc [label=""];

ud [label=""];

ue [label=""];

uf [label=""];

ug [label=""];

uh [label=""];

ui [label=""];

uj [label=""];

uk [label=""];

ul [label=""];

um [label=""];

un [label=""];

uo [label=""];

up [label=""];

uq [label=""];

ur [label=""];

us [label=""];

ut [label=""];

uu [label=""];

uv [label=""];

uw [label=""];

ux [label=""];

uy [label=""];

uz [label=""];

va [label=""];

vb [label=""];

vc [label=""];

vd [label=""];

ve [label=""];

vf [label=""];

vg [label=""];

vh [label=""];

vi [label=""];

vj [label=""];

vk [label=""];

vl [label=""];

vm [label=""];

vn [label=""];

vo [label=""];

vp [label=""];

vq [label=""];

vr [label=""];

vs [label=""];

vt [label=""];

vu [label=""];

vv [label=""];

vw [label=""];

vx [label=""];

vy [label=""];

vz [label=""];

wa [label=""];

wb [label=""];

wc [label=""];

wd [label=""];

we [label=""];

wf [label=""];

wg [label=""];

wh [label=""];

wi [label=""];

wj [label=""];

wk [label=""];

wl [label=""];

wm [label=""];

wn [label=""];

wo [label=""];

wp [label=""];

wq [label=""];

wr [label=""];

ws [label=""];

wt [label=""];

wu [label=""];

wv [label=""];

ww [label=""];

wx [label=""];

wy [label=""];

wz [label=""];

xa [label=""];

xb [label=""];

xc [label=""];

xd [label=""];

xe [label=""];

xf [label=""];

xg [label=""];

xh [label=""];

xi [label=""];

xj [label=""];

xk [label=""];

xl [label=""];

xm [label=""];

xn [label=""];

xo [label=""];

xp [label=""];

xq [label=""];

xr [label=""];

xs [label=""];

xt [label=""];

xu [label=""];

xv [label=""];

xw [label=""];

xx [label=""];

xy [label=""];

xz [label=""];

ya [label=""];

yb [label=""];

yc [label=""];

yd [label=""];

ye [label=""];

yf [label=""];

yg [label=""];

yh [label=""];

yi [label=""];

yj [label=""];

yk [label=""];

yl [label=""];

ym [label=""];

yn [label=""];

yo [label=""];

yp [label=""];

yq [label=""];

yr [label=""];

ys [label=""];

yt [label=""];

yu [label=""];

yv [label=""];

yw [label=""];

yx [label=""];

yy [label=""];

yz [label=""];

za [label=""];

zb [label=""];

zc [label=""];

zd [label=""];

ze [label=""];

zf [label=""];

zg [label=""];

zh [label=""];

zi [label=""];

zj [label=""];

zk [label=""];

zl [label=""];

zm [label=""];

zn [label=""];

zo [label=""];

zp [label=""];

zq [label=""];

zr [label=""];

zs [label=""];

zt [label=""];

zu [label=""];

zv [label=""];

zw [label=""];

zx [label=""];

zy [label=""];

zz [label=""];

aaa [label=""];

aab [label=""];

aac [label=""];

aad [label=""];

aae [label=""];

aaf [label=""];

aag [label=""];

aah [label=""];

aai [label=""];

aaj [label=""];

aak [label=""];

aal [label=""];

aam [label=""];

aan [label=""];

aao [label=""];

aap [label=""];

aaq [label=""];

aar [label=""];

aas [label=""];

aat [label=""];

aau [label=""];

aav [label=""];

aaw [label=""];

aax [label=""];

aay [label=""];

aaz [label=""];

aba [label=""];

abb [label=""];

abc [label=""];

abd [label=""];

abe [label=""];

abf [label=""];

abg [label=""];

abh [label=""];

abi [label=""];

abj [label=""];

abk [label=""];

abl [label=""];

abm [label=""];

abn [label=""];

abo [label=""];

abp [label=""];

abq [label=""];

abr [label=""];

abs [label=""];

abt [label=""];

abu [label=""];

abv [label=""];

abw [label=""];

abx [label=""];

aby [label=""];

abz [label=""];

aca [label=""];

acb [label=""];

acc [label=""];

acd [label=""];

ace [label=""];

acf [label=""];

acg [label=""];

ach [label=""];

aci [label=""];

acj [label=""];

ack [label=""];

acl [label=""];

acm [label=""];

acn [label=""];

aco [label=""];

acp [label=""];

acq [label=""];

acr [label=""];

acs [label=""];

act [label=""];

acu [label=""];

acv [label=""];

acw [label=""];

acx [label=""];

acy [label=""];

acz [label=""];

ada [label=""];

adb [label=""];

adc [label=""];

add [label=""];

ade [label=""];

adf [label=""];

adg [label=""];

adh [label=""];

adi [label=""];

adj [label=""];

adk [label=""];

adl [label=""];

adm [label=""];

adn [label=""];

ado [label=""];

adp [label=""];

adq [label=""];

adr [label=""];

ads [label=""];

adt [label=""];

adu [label=""];

adv [label=""];

adw [label=""];

adx [label=""];

ady [label=""];

adz [label=""];

aea [label=""];

aeb [label=""];

aec [label=""];

aed [label=""];

aee [label=""];

aef [label=""];

aeg [label=""];

aeh [label=""];

aei [label=""];

aej [label=""];

aek [label=""];

ael [label=""];

aem [label=""];

aen [label=""];

aeo [label=""];

aep [label=""];

aeq [label=""];

aer [label=""];

aes [label=""];

aet [label=""];

aeu [label=""];

aev [label=""];

aew [label=""];

aex [label=""];

aey [label=""];

aez [label=""];

afa [label=""];

afb [label=""];

afc [label=""];

afd [label=""];

afe [label=""];

aff [label=""];

afg [label=""];

afh [label=""];

afi [label=""];

afj [label=""];

afk [label=""];

afl [label=""];

afm [label=""];

afn [label=""];

afo [label=""];

afp [label=""];

afq [label=""];

afr [label=""];

afs [label=""];

aft [label=""];

afu [label=""];

afv [label=""];

afw [label=""];

afx [label=""];

afy [label=""];

afz [label=""];

aga [label=""];

agb [label=""];

agc [label=""];

agd [label=""];

age [label=""];

agf [label=""];

agg [label=""];

agh [label=""];

agi [label=""];

agj [label=""];

agk [label=""];

agl [label=""];

agm [label=""];

agn [label=""];

ago [label=""];

agp [label=""];

agq [label=""];

agr [label=""];

ags [label=""];

agt [label=""];

agu [label=""];

agv [label=""];

agw [label=""];

agx [label=""];

agy [label=""];

agz [label=""];

aha [label=""];

ahb [label=""];

ahc [label=""];

ahd [label=""];

ahe [label=""];

ahf [label=""];

ahg [label=""];

ahh [label=""];

ahi [label=""];

ahj [label=""];

ahk [label=""];

ahl [label=""];

ahm [label=""];

ahn [label=""];

aho [label=""];

ahp [label=""];

ahq [label=""];

ahr [label=""];

ahs [label=""];

aht [label=""];

ahu [label=""];

ahv [label=""];

ahw [label=""];

ahx [label=""];

ahy [label=""];

ahz [label=""];

aia [label=""];

aib [label=""];

aic [label=""];

aid [label=""];

aie [label=""];

aif [label=""];

aig [label=""];

aih [label=""];

aii [label=""];

aij [label=""];

aik [label=""];

ail [label=""];

aim [label=""];

ain [label=""];

aio [label=""];

aip [label=""];

aiq [label=""];

air [label=""];

ais [label=""];

ait [label=""];

aiu [label=""];

aiv [label=""];

aiw [label=""];

aix [label=""];

aiy [label=""];

aiz [label=""];

aja [label=""];

ajb [label=""];

ajc [label=""];

ajd [label=""];

aje [label=""];

ajf [label=""];